molecular formula C19H24ClN3O2S B2734112 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 886953-50-0

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B2734112
CAS No.: 886953-50-0
M. Wt: 393.93
InChI Key: ZOGGJHLMCFADAD-UHFFFAOYSA-N
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Description

The compound “(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone” features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 4. This heterocyclic system is linked to a piperazine ring, which is further connected to a cyclohexyl methanone group.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-25-15-8-7-14(20)17-16(15)21-19(26-17)23-11-9-22(10-12-23)18(24)13-5-3-2-4-6-13/h7-8,13H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGGJHLMCFADAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.

    Attachment of the Cyclohexyl Group: Finally, the piperazine derivative is reacted with cyclohexyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the nitro group (if present) on the benzo[d]thiazole ring can yield the corresponding amine.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .

Medicine

In medicine, the compound is being investigated for its potential use in treating inflammatory diseases and infections. Its ability to inhibit specific enzymes makes it a potential therapeutic agent .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone involves the inhibition of specific enzymes and pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, preventing their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Backbones

Several structurally related compounds share the piperazine-thiazole framework but differ in substituents and functional groups:

Compound ID & Source Key Structural Features Molecular Weight (g/mol) Yield (%) Melting Point (°C) Biological Activity/Notes
Target Compound Benzo[d]thiazole, 7-Cl, 4-OMe, cyclohexyl methanone ~380 (estimated)* N/A N/A Unknown; structural features suggest potential neuropharmacological activity
11a () Urea-linked thiazole, 3-fluorophenyl substituent 484.2 85.1 N/A Urea derivatives; high yields suggest synthetic accessibility
9aa () Imidazo[2,1-b]thiazole, 4-methoxybenzenesulfonyl-piperazine 483 86 232–234 Carbonic anhydrase (CA) inhibition; high melting point indicates crystalline stability
Compound 20 () Acridine-piperazine, cyclohexyl methanone, 6-Cl, 2-OMe ~568 (estimated)** 83 N/A Anti-cholinesterase activity; demonstrates neuroprotective potential
22 () Thiazole, 3-methoxy-4-thiophenyl benzoyl-piperazine 475.14 40 103 Lower yield may reflect steric challenges in synthesis

Estimated based on molecular formula C₁₈H₂₃ClN₃O₂S.
*
Estimated based on acridine-piperazine structure.

Research Findings and Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

Property Target Compound 11a () 9aa () Compound 20 ()
Molecular Weight (g/mol) ~380 484.2 483 ~568
Yield (%) N/A 85.1 86 83
Melting Point (°C) N/A N/A 232–234 N/A
Key Functional Groups Cyclohexyl methanone Urea Sulfonyl Acridine

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Structural Features

The compound consists of several key structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various biological activities.
  • Chloro-substituted Benzo[d]thiazole Moiety : This group enhances the compound's reactivity and potential interaction with biological targets.
  • Cyclohexyl Group : Contributes to the lipophilicity of the molecule, potentially affecting its pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating potential applications in the following areas:

1. Anticancer Activity

Research has demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Notably, one derivative displayed an IC50 value of 6.502 μM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties

The presence of the benzo[d]thiazole moiety is associated with anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess such activity.

3. Antimicrobial Activity

Preliminary evaluations suggest that this compound may exhibit antimicrobial properties. Molecular modeling studies have indicated interactions with bacterial proteins, leading to potential antibacterial effects.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with neurotransmitter receptors and modulate signaling pathways involved in cancer progression and inflammation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Benzo[d]thiazole Ring : Achieved through cyclization reactions involving 2-aminothiophenol.
  • Introduction of the Piperazine Moiety : Reacting the benzo[d]thiazole derivative with piperazine in the presence of a base.
  • Attachment of Cyclohexyl Group : Final modifications to incorporate the cyclohexyl group can be performed through various alkylation methods.

Research Findings

A summary of notable findings from recent studies is presented in the following table:

Study FocusKey FindingsReference
Anticancer ActivityIC50 values against MCF-7 and PC3 cells comparable to doxorubicin
Anti-inflammatory EffectsPotential inhibition of inflammatory pathways
Antimicrobial ActivityInteraction with bacterial proteins indicating antibacterial potential

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cytotoxic Evaluation : A study evaluated various derivatives against cancer cell lines, identifying promising candidates for further development .
  • Molecular Modeling Studies : These studies provided insights into the interactions between the compound and biological targets, supporting its potential as an antimicrobial agent.

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